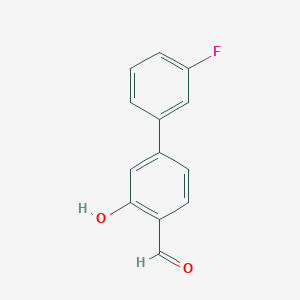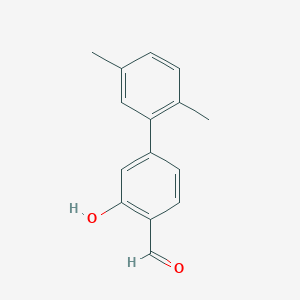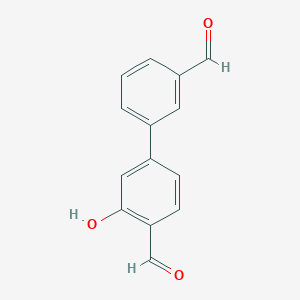
5-(2,3-Dimethylphenyl)-2-formylphenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2,3-Dimethylphenyl)-2-formylphenol is an organic compound characterized by the presence of a formyl group (-CHO) and a phenol group (-OH) attached to a benzene ring substituted with two methyl groups at the 2 and 3 positions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,3-Dimethylphenyl)-2-formylphenol typically involves the formylation of 2,3-dimethylphenol. One common method is the Reimer-Tiemann reaction, which uses chloroform and a strong base such as sodium hydroxide to introduce the formyl group at the ortho position relative to the hydroxyl group. The reaction conditions usually involve heating the mixture to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the consistency of the product.
化学反应分析
Types of Reactions
5-(2,3-Dimethylphenyl)-2-formylphenol can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration with a mixture of concentrated nitric and sulfuric acids, sulfonation with concentrated sulfuric acid, and halogenation with halogens in the presence of a Lewis acid catalyst.
Major Products
Oxidation: 5-(2,3-Dimethylphenyl)-2-carboxyphenol.
Reduction: 5-(2,3-Dimethylphenyl)-2-hydroxymethylphenol.
Substitution: Various substituted derivatives depending on the specific electrophilic aromatic substitution reaction.
科学研究应用
5-(2,3-Dimethylphenyl)-2-formylphenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 5-(2,3-Dimethylphenyl)-2-formylphenol depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The formyl group can participate in nucleophilic addition reactions, while the phenolic hydroxyl group can form hydrogen bonds and participate in redox reactions.
相似化合物的比较
Similar Compounds
3-Formylphenylboronic acid: Similar structure with a formyl group and a boronic acid group.
4-Formylphenylboronic acid: Similar structure with a formyl group and a boronic acid group at different positions.
2,3-Dimethylphenol: Lacks the formyl group but has the same methyl substitutions on the benzene ring.
Uniqueness
5-(2,3-Dimethylphenyl)-2-formylphenol is unique due to the specific positioning of the formyl and hydroxyl groups, which influence its reactivity and potential applications. The presence of both electron-donating methyl groups and electron-withdrawing formyl group creates a unique electronic environment that can be exploited in various chemical reactions and applications.
属性
IUPAC Name |
4-(2,3-dimethylphenyl)-2-hydroxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-10-4-3-5-14(11(10)2)12-6-7-13(9-16)15(17)8-12/h3-9,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPFMXOSRTGFIOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C2=CC(=C(C=C2)C=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80685056 |
Source


|
| Record name | 3-Hydroxy-2',3'-dimethyl[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80685056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261930-16-8 |
Source


|
| Record name | 3-Hydroxy-2',3'-dimethyl[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80685056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![4-Hydroxy-[1,1'-biphenyl]-3,3'-dicarbaldehyde](/img/structure/B6377564.png)








